1-Methyl-3-(piperidin-4-yl)urea hydrochloride
Description
Properties
IUPAC Name |
1-methyl-3-piperidin-4-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c1-8-7(11)10-6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHYRPWWVZJGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233951-96-6 | |
| Record name | Urea, N-methyl-N′-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233951-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methyl-1-(piperidin-4-yl)urea hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Urea Formation via Reaction of Piperidin-4-yl Amine with Methyl Isocyanate
- Starting Material : 4-aminopiperidine or its protected derivatives.
- Reagent : Methyl isocyanate or methyl carbamoyl chloride.
- Procedure : The amine reacts with methyl isocyanate under controlled temperature (typically 0-25°C) in an inert solvent such as dichloromethane or acetonitrile.
- Workup : The reaction mixture is quenched, and the product is isolated by filtration or extraction.
- Salt Formation : The free base is treated with hydrochloric acid in an appropriate solvent (e.g., isopropanol) to precipitate the hydrochloride salt.
- Purification : Recrystallization from solvents like methyl ethyl ketone or isopropanol to achieve high purity.
This approach is supported by general urea synthesis protocols and is exemplified in related piperidinyl urea compounds described in patent literature for similar structures.
Protection-Deprotection Strategy for Piperidine Amine
- Protection : The piperidine nitrogen or amino group at the 4-position is protected using tert-butoxycarbonyl (Boc) or similar protecting groups to prevent side reactions.
- Functionalization : The protected amine is reacted with methyl isocyanate to form the urea intermediate.
- Deprotection : Acidic treatment (e.g., trifluoroacetic acid) removes the Boc group.
- Salt Formation : The free urea compound is converted to hydrochloride salt.
- Yield and Purity : This method provides good yields (typically >80%) and high purity after recrystallization.
Alternative Synthetic Routes Using Carbamate Intermediates
- Using dimethyl dicarbonate or other carbamoyl transfer reagents to generate carbamate intermediates that are subsequently converted to the urea by reaction with methylamine or piperidin-4-yl amines.
- This method allows for mild reaction conditions and selective formation of the urea bond.
- Purification involves aqueous workup, organic extraction, drying, and crystallization steps.
Detailed Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Reaction of amine with methyl isocyanate | 0-25°C, inert solvent (DCM, acetonitrile) | Slow addition to control exotherm |
| Protection of amine (optional) | Room temperature, Boc anhydride, base | Protects amine during urea formation |
| Deprotection | Acidic conditions (TFA in DCM) | Removes Boc group cleanly |
| Salt formation | Treatment with HCl in isopropanol or MEK | Precipitates stable hydrochloride salt |
| Purification | Recrystallization from MEK, IPA | Achieves >98% purity |
Research Findings and Analytical Data
- Purity : High-performance liquid chromatography (HPLC) analysis typically shows purity above 98% after recrystallization.
- Yield : Overall yields range from 75% to 85% depending on the starting materials and reaction scale.
- Characterization : Confirmed by NMR (proton and carbon), mass spectrometry, and melting point analysis.
- Stability : The hydrochloride salt form exhibits improved stability and handling properties compared to the free base.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Direct urea formation | 4-aminopiperidine | Methyl isocyanate, HCl | Simple, direct synthesis | 75-80 | >98 |
| Protection-deprotection route | Boc-protected 4-aminopiperidine | Boc anhydride, methyl isocyanate, TFA, HCl | High selectivity, cleaner product | 80-85 | >98 |
| Carbamate intermediate method | 4-aminopiperidine or derivatives | Dimethyl dicarbonate, methylamine, HCl | Mild conditions, good control | 70-80 | >97 |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(piperidin-4-yl)urea hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Sodium hydroxide, alkoxides; reactions often occur in polar solvents like water or alcohols
Major Products Formed:
Oxidation: Urea derivatives with additional oxygen functionalities.
Reduction: Amine derivatives.
Substitution: Various substituted urea compounds depending on the nucleophile used
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
- Antimicrobial Activity : Preliminary studies indicate that 1-Methyl-3-(piperidin-4-yl)urea hydrochloride exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values comparable to standard antibiotics .
- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. Structure-activity relationship studies highlight that specific modifications to the piperidine moiety can enhance its efficacy against tumor cells .
Medicine
- Therapeutic Applications : The compound has been explored for its ability to interact with specific biological targets, potentially modulating enzyme activity involved in metabolic pathways. This interaction may lead to therapeutic effects in various diseases, including cancer and bacterial infections .
Industry
- Polymer Production : this compound is utilized in the production of polymers and other industrial chemicals, showcasing its versatility beyond pharmaceutical applications .
The following table summarizes key findings regarding the biological activity of this compound:
| Activity Type | Target Organism/Cell Line | Observations |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant antibacterial effects observed |
| Antimicrobial | Escherichia coli | Comparable MIC values to standard antibiotics |
| Anticancer | Various cancer cell lines | Induction of apoptosis; enhanced cytotoxicity compared to traditional chemotherapeutics |
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of various piperidine derivatives, this compound was found to outperform several other compounds in inhibiting the growth of both Gram-positive and Gram-negative bacteria. This suggests a potential for development into a therapeutic agent for bacterial infections resistant to conventional treatments .
Case Study 2: Cancer Cell Line Studies
Another significant study assessed the compound's cytotoxic effects on different cancer cell lines. Results demonstrated effective induction of cell death through apoptosis mechanisms, indicating potential as an anticancer agent. Further analysis revealed that structural modifications could enhance efficacy against various cancer types .
Mechanism of Action
The mechanism of action of 1-Methyl-3-(piperidin-4-yl)urea hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 1-methyl-3-(piperidin-4-yl)urea hydrochloride with analogs differing in substituents, physicochemical properties, and applications.
Structural Analogs and Substituent Variations
Physicochemical Properties
- Lipophilicity: Methyl and isopropyl analogs exhibit moderate logP values, favoring blood-brain barrier penetration.
- Solubility : Hydrochloride salts generally improve aqueous solubility compared to free bases .
Key Research Findings
- SAR Insights :
- Pharmacokinetics :
Biological Activity
1-Methyl-3-(piperidin-4-yl)urea hydrochloride, a compound with the CAS number 1233951-96-6, has garnered interest in various fields of biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound features a piperidine ring attached to a urea functional group. Its synthesis typically involves the reaction of piperidine derivatives with isocyanates or similar compounds under controlled conditions. This method allows for the introduction of various substituents that can modulate biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. For instance, it has been shown to exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Anticancer Potential : The compound has also been evaluated for its anticancer activity. In vitro studies indicate that it may induce apoptosis in cancer cell lines, enhancing cytotoxicity compared to traditional chemotherapeutics like bleomycin . The structure-activity relationship (SAR) studies reveal that modifications to the piperidine moiety can significantly influence its potency against tumor cells.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of various piperidine derivatives, this compound was found to outperform several other compounds in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The results indicated a clear potential for development into a therapeutic agent for bacterial infections resistant to conventional treatments .
Case Study 2: Cancer Cell Line Studies
Another significant study assessed the compound's cytotoxic effects on different cancer cell lines. The results demonstrated that it could effectively induce cell death through apoptosis mechanisms, suggesting its potential as an anticancer agent. Further SAR analysis indicated that specific structural modifications could enhance its efficacy against various cancer types .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methyl-3-(piperidin-4-yl)urea hydrochloride?
- Methodological Answer : The synthesis typically involves forming the urea linkage between 1-methylpiperidin-4-amine and a carbamate or isocyanate derivative. Coupling agents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) are used to activate the carbonyl group, followed by hydrochloric acid treatment to form the hydrochloride salt. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side products .
Q. How does the hydrochloride salt form influence the compound’s physicochemical properties?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility and stability compared to the free base, critical for in vitro and in vivo studies. Techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) can confirm salt formation, while logP measurements assess lipophilicity changes .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm.
- Structural Confirmation : H/C NMR for functional group analysis, mass spectrometry (MS) for molecular weight verification.
- Salt Content : Ion chromatography or titration to quantify chloride ions .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : In vitro assays using MTT or resazurin-based viability tests indicate potential antimicrobial activity (e.g., against E. coli and S. aureus). Anticancer activity is evaluated via cell proliferation assays (e.g., in HeLa or MCF-7 lines). Dose-response curves and IC calculations are essential for reproducibility .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to neurological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against receptors like serotonin or dopamine transporters identifies potential binding pockets. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability over time. Free energy perturbation (FEP) calculations refine affinity predictions. Validate results with radioligand displacement assays .
Q. What strategies optimize reaction conditions for higher synthetic yields?
- Methodological Answer :
- Catalyst Screening : Test palladium or nickel catalysts for coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reactivity.
- Scale-Up : Continuous flow systems reduce batch variability and improve mixing .
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer :
- Assay Validation : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Impurity Profiling : LC-MS identifies contaminants affecting activity.
- Structural Analogs : Compare with derivatives (e.g., nitro vs. methyl substituents) to isolate structure-activity relationships (SAR) .
Q. What SAR insights guide the design of analogs with enhanced potency?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, enhancing receptor binding. Lipophilic groups (e.g., trifluoromethyl) improve membrane permeability.
- Key Structural Comparisons :
| Compound Name | Unique Feature | Biological Activity Trend |
|---|---|---|
| 1-Methyl-3-(piperidin-4-yl)urea | Methyl group increases logP | Moderate antimicrobial |
| 1-(2-Nitrophenyl)-3-(piperidin-4-yl)urea | Nitro group enhances reactivity | Higher anticancer activity |
- Synthetic Modifications : Introduce bioisosteres (e.g., morpholine instead of piperidine) to balance solubility and activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
